5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide
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Overview
Description
5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a phenyl group attached to the imidazo[2,1-b]thiazole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Nitrophenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where nitrobenzene and benzene derivatives are used as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole: Lacks the phenyl group at the 7-position.
5-Hydroxy-5-(4-aminophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.
Properties
IUPAC Name |
5-(4-nitrophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N3O3S.BrH/c21-17(13-6-8-15(9-7-13)20(22)23)12-18(14-4-2-1-3-5-14)16-19(17)10-11-24-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVMYNPSHRSOKS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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